molecular formula C12H21NO4 B13914548 1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate

1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B13914548
M. Wt: 243.30 g/mol
InChI Key: RTBTZFJPMXXHHP-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate is an organic compound that belongs to the class of alpha amino acid esters It is characterized by its unique structure, which includes a pyrrolidine ring substituted with tert-butyl, methyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The tert-butyl and methyl groups are introduced through substitution reactions using suitable reagents.

    Carboxylation: The carboxylate groups are added through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-Butyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
  • 1-tert-Butyl 2-methyl (2R,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate

Uniqueness

1-tert-Butyl 2-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBTZFJPMXXHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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